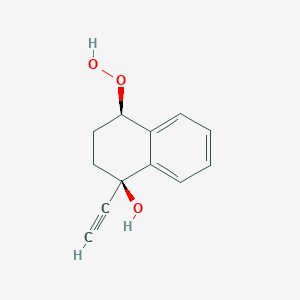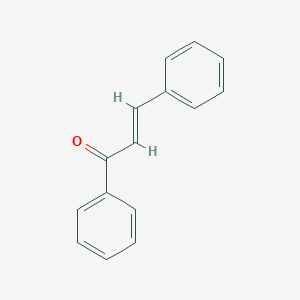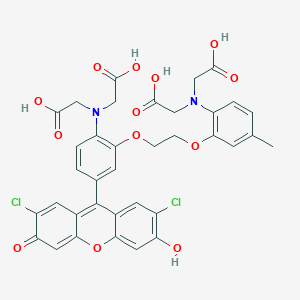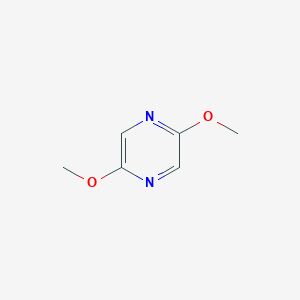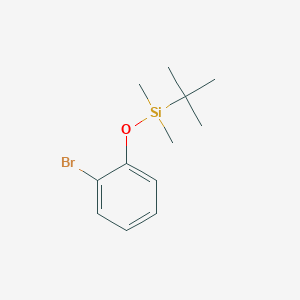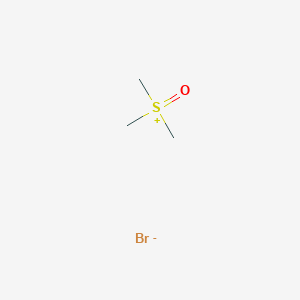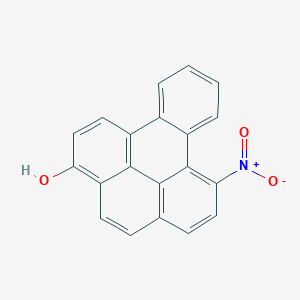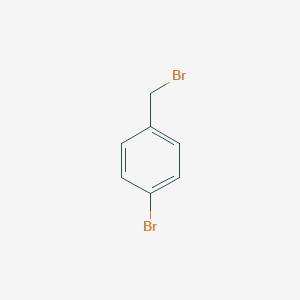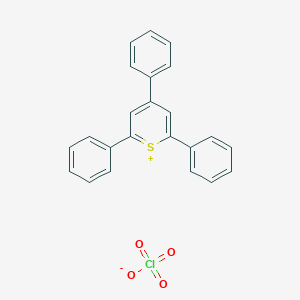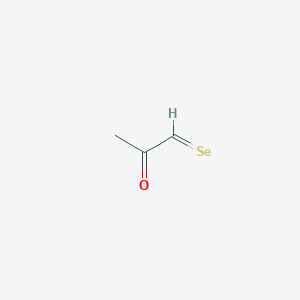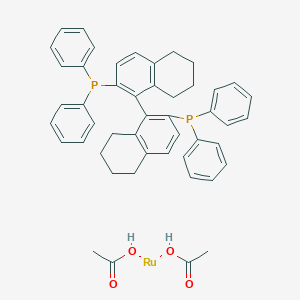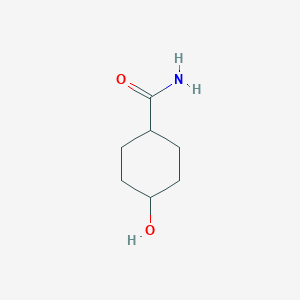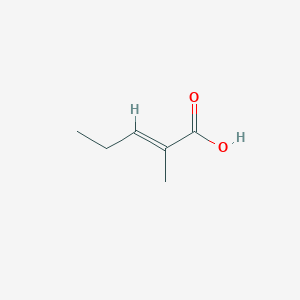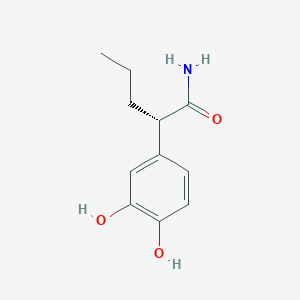
2-(3,4-Dihydroxyphenyl)valeramide, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydroxyphenyl)valeramide, (S)-, also known as DHVP, is a synthetic compound that belongs to the class of phenylpropanoids. DHVP has been shown to possess various biological activities and has been extensively studied for its potential use in pharmaceuticals.
Mecanismo De Acción
2-(3,4-Dihydroxyphenyl)valeramide, (S)- exerts its biological activities through various mechanisms of action. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby exerting its antioxidant activity. 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), thereby exerting its anti-inflammatory activity. 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been shown to modulate various signaling pathways involved in neuroprotection.
Efectos Bioquímicos Y Fisiológicos
2-(3,4-Dihydroxyphenyl)valeramide, (S)- has been shown to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been shown to increase the levels of neurotransmitters such as dopamine and acetylcholine, thereby exerting its neuroprotective activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-Dihydroxyphenyl)valeramide, (S)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, 2-(3,4-Dihydroxyphenyl)valeramide, (S)- also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its precise mode of action. Additionally, 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has not been extensively studied in vivo, and further research is needed to determine its efficacy and safety in animal models.
Direcciones Futuras
There are several future directions for research on 2-(3,4-Dihydroxyphenyl)valeramide, (S)-. One potential direction is to further elucidate its mechanism of action, particularly with regard to its neuroprotective activity. Another potential direction is to study its efficacy and safety in animal models of neurodegenerative diseases. Additionally, 2-(3,4-Dihydroxyphenyl)valeramide, (S)- could be studied for its potential use in other disease states, such as cancer and cardiovascular disease.
Métodos De Síntesis
2-(3,4-Dihydroxyphenyl)valeramide, (S)- can be synthesized through the reaction of 3,4-dihydroxyphenylacetic acid with valeric anhydride in the presence of pyridine. The product obtained is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(3,4-Dihydroxyphenyl)valeramide, (S)- has been extensively studied for its potential use in pharmaceuticals due to its various biological activities. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
117406-76-5 |
|---|---|
Nombre del producto |
2-(3,4-Dihydroxyphenyl)valeramide, (S)- |
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
(2S)-2-(3,4-dihydroxyphenyl)pentanamide |
InChI |
InChI=1S/C11H15NO3/c1-2-3-8(11(12)15)7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,2-3H2,1H3,(H2,12,15)/t8-/m0/s1 |
Clave InChI |
GDXQWRJYXZXWMT-QMMMGPOBSA-N |
SMILES isomérico |
CCC[C@@H](C1=CC(=C(C=C1)O)O)C(=O)N |
SMILES |
CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |
SMILES canónico |
CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |
Sinónimos |
Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



